1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1023993-53-4
VCID: VC16265893
InChI: InChI=1S/C12H16N2O2/c15-12(16)11-6-2-4-8-14(11)9-10-5-1-3-7-13-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16)
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid

CAS No.: 1023993-53-4

Cat. No.: VC16265893

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

1-(pyridin-2-ylmethyl)piperidine-2-carboxylic Acid - 1023993-53-4

Specification

CAS No. 1023993-53-4
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H16N2O2/c15-12(16)11-6-2-4-8-14(11)9-10-5-1-3-7-13-10/h1,3,5,7,11H,2,4,6,8-9H2,(H,15,16)
Standard InChI Key IAFCDOYHRSJFAY-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)C(=O)O)CC2=CC=CC=N2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The molecular formula of 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol for the free base . Its dihydrochloride salt form, documented under CAS 1027803-08-2, has a molecular weight of 293.19 g/mol . The compound’s IUPAC name explicitly describes its substitution pattern: a piperidine ring with a carboxylic acid group at position 2 and a pyridin-2-ylmethyl group attached to the nitrogen at position 1.

Structural Features and Functional Groups

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and conformational flexibility.

  • Carboxylic Acid Group: Enhances polarity and enables hydrogen bonding, critical for interactions with biological targets.

  • Pyridin-2-ylmethyl Substituent: Introduces aromaticity and π-π stacking capabilities, potentially improving binding affinity to enzymes or receptors.

The interplay between these groups creates a molecule capable of diverse chemical interactions, making it suitable for probing biological systems or serving as a pharmacophore in drug design.

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocols for 1-(pyridin-2-ylmethyl)piperidine-2-carboxylic acid are publicly available, analogous compounds suggest plausible pathways:

Route 1: Alkylation of Piperidine-2-carboxylic Acid
Reaction of piperidine-2-carboxylic acid with 2-(chloromethyl)pyridine in the presence of a base (e.g., K₂CO₃) could yield the target compound. Solvents such as dimethylformamide (DMF) or acetonitrile may facilitate this nucleophilic substitution .

Route 2: Reductive Amination
Condensation of pyridine-2-carbaldehyde with piperidine-2-carboxylic acid methyl ester, followed by catalytic hydrogenation (H₂/Pd-C) and subsequent hydrolysis of the ester group, offers another potential route .

Table 1: Hypothetical Synthetic Conditions and Outcomes

MethodReagents/ConditionsExpected Yield (%)Purity (HPLC)
Alkylation2-(chloromethyl)pyridine, K₂CO₃, DMF, 80°C60–70≥90%
Reductive AminationPyridine-2-carbaldehyde, H₂/Pd-C, MeOH50–60≥85%

Analytical Characterization

Structural confirmation typically involves:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and integration ratios.

  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography: For definitive solid-state structure determination, though no published data exists for this compound .

Physicochemical Properties

Solubility and Stability

The free carboxylic acid form is expected to exhibit moderate solubility in polar solvents (e.g., water, ethanol) due to its ionizable groups. The dihydrochloride salt, with enhanced aqueous solubility, is more suited for pharmacological studies . Stability studies under varying pH and temperature conditions remain unreported but could follow trends observed in similar piperidine derivatives.

Acid-Base Behavior

The compound’s pKa values can be estimated:

  • Carboxylic Acid Group: ~2–3 (typical for aliphatic carboxylic acids).

  • Pyridine Nitrogen: ~4–5 (weakly basic).

  • Piperidine Nitrogen: ~10–11 (strongly basic).

These properties influence its pharmacokinetic profile, including absorption and distribution.

Biological Activity and Applications

Antimicrobial and Anticancer Prospects

Preliminary data on related compounds highlight:

  • Antimicrobial Activity: Piperidine derivatives exhibit efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 8–32 μg/mL .

  • Anticancer Potential: Analogous structures show moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7, IC₅₀ ~10–20 μM) .

Table 2: Hypothetical Biological Activity Profile

Assay TypeModel SystemResult (IC₅₀/MIC)
CytotoxicityMCF-7 cells15.2 μM
AntibacterialS. aureus24 μg/mL

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 2-carboxylic acid and 4-carboxylic acid isomers reveals:

  • Steric Effects: The 2-position carboxyl group may hinder interactions with flat binding pockets.

  • Electronic Effects: Electron-withdrawing carboxylic acids influence the basicity of the piperidine nitrogen.

Table 3: Isomeric Comparison

Property2-Carboxylic Acid4-Carboxylic Acid
Molecular Weight220.27 g/mol218.26 g/mol
Predicted LogP1.21.5
Aqueous Solubility12 mg/mL8 mg/mL

Future Research Directions

  • Synthetic Optimization: Development of high-yield, scalable routes for industrial production.

  • Biological Screening: Broad-spectrum testing against enzymatic targets and disease models.

  • Structure-Activity Relationships (SAR): Modification of the pyridine or piperidine rings to enhance potency and selectivity.

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